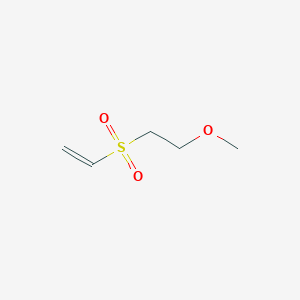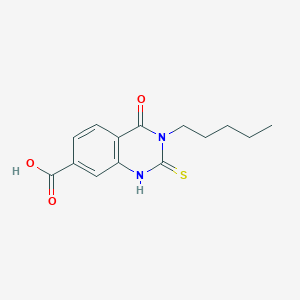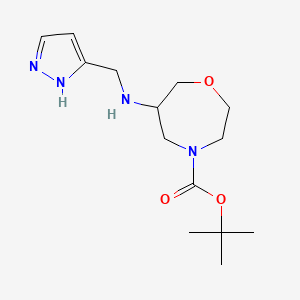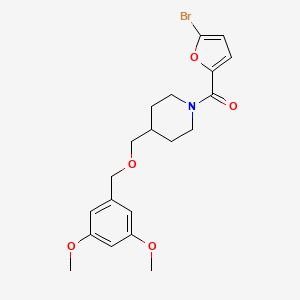
1-(Ethenesulfonyl)-2-methoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenesulfonyl chloride, a compound related to “1-(Ethenesulfonyl)-2-methoxyethane”, is used in laboratory chemicals and synthesis of substances . It’s a combustible liquid that’s harmful if swallowed or in contact with skin .
Synthesis Analysis
A study describes the reactions of ethenesulfonyl chloride with water in the presence and absence of substituted pyridines . Another research discusses the first radiochemical synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) and its Michael conjugation with amino acids and proteins .Molecular Structure Analysis
While specific molecular structure analysis for “1-(Ethenesulfonyl)-2-methoxyethane” is not available, related compounds like ethanesulfonyl chloride have been studied .Chemical Reactions Analysis
The reactions of ethenesulfonyl chloride with tertiary amine bases in aqueous and organic media have been described .Physical And Chemical Properties Analysis
Ethenesulfonyl chloride, a related compound, is a combustible liquid with a refractive index of n20/D 1.452 (lit.) and a density of 1.357 g/mL at 25 °C (lit.) .科学的研究の応用
Organic Synthesis
1-(Ethenesulfonyl)-2-methoxyethane is widely used in organic synthesis due to its ability to act as a versatile building block. It can participate in various chemical reactions, including nucleophilic substitution and addition reactions, making it valuable for constructing complex organic molecules. Its reactivity is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 1-(Ethenesulfonyl)-2-methoxyethane is employed in the development of new drugs. Its unique chemical properties allow it to be used as a precursor in the synthesis of biologically active compounds. Researchers have utilized it to create molecules with potential therapeutic effects, such as enzyme inhibitors and receptor modulators .
Materials Science
This compound is also significant in materials science, where it is used to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and chemical resistance. These modified polymers have applications in various industries, including automotive, aerospace, and electronics .
Click Chemistry
1-(Ethenesulfonyl)-2-methoxyethane plays a crucial role in click chemistry, particularly in the sulfur (VI) fluoride exchange (SuFEx) reactions. Click chemistry is a class of biocompatible chemical reactions that are highly efficient and selective. The compound’s reactivity in SuFEx reactions makes it an excellent candidate for creating molecular connections with high reliability, which is essential in drug discovery and development .
Analytical Chemistry
In analytical chemistry, 1-(Ethenesulfonyl)-2-methoxyethane is used as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with different analytes makes it useful in techniques such as chromatography and mass spectrometry. This application is vital for environmental monitoring, food safety, and clinical diagnostics .
Environmental Chemistry
The compound is also utilized in environmental chemistry for the remediation of pollutants. Its chemical properties allow it to react with and neutralize harmful substances in the environment. Researchers have explored its use in treating contaminated water and soil, making it a valuable tool in efforts to reduce environmental pollution .
These applications highlight the versatility and importance of 1-(Ethenesulfonyl)-2-methoxyethane in various scientific research fields. Each application leverages its unique chemical properties to address specific challenges and advance knowledge in those areas.
If you have any more questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethenylsulfonyl-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSOJPQHBZMBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)




![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)


![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)


![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)